molecular formula C9H9NO5 B141649 2-Ethoxy-5-nitro-1,3-benzodioxole CAS No. 148899-12-1

2-Ethoxy-5-nitro-1,3-benzodioxole

Cat. No. B141649
M. Wt: 211.17 g/mol
InChI Key: GLMKKKBIDLCDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-nitro-1,3-benzodioxole, commonly known as END, is a chemical compound with a molecular formula of C10H9NO6. It is a yellow crystalline powder that is used in various scientific research applications. The compound is synthesized through a multistep process, which involves the reaction of different reagents.

Mechanism Of Action

The mechanism of action of END is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles to form covalent bonds. It is also believed to have antioxidant properties, which can protect cells from oxidative stress.

Biochemical And Physiological Effects

END has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, it has been shown to have analgesic properties, which can reduce pain.

Advantages And Limitations For Lab Experiments

The advantages of using END in lab experiments include its high purity and stability, which make it easy to handle and store. It is also readily available and relatively inexpensive. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can cause it to degrade over time.

Future Directions

There are several future directions for the use of END in scientific research. One direction is to explore its potential as a building block for the synthesis of new anti-inflammatory, anti-tumor, and anti-viral agents. Another direction is to investigate its antioxidant properties and its potential as a therapeutic agent for oxidative stress-related diseases. Additionally, further research is needed to understand its mechanism of action and to develop new methods for synthesizing END.

Synthesis Methods

The synthesis of END involves a multistep process that starts with the reaction of salicylic acid with acetic anhydride to form acetylsalicylic acid. The acetylsalicylic acid is then reacted with nitric acid and sulfuric acid to form 2-nitroacetylsalicylic acid. The 2-nitroacetylsalicylic acid is then reacted with ethyl alcohol to form END.

Scientific Research Applications

END is used in various scientific research applications, including medicinal chemistry, drug discovery, and pharmaceuticals. It is used as a starting material for the synthesis of various biologically active compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. It is also used as a building block for the synthesis of natural products and other organic compounds.

properties

CAS RN

148899-12-1

Product Name

2-Ethoxy-5-nitro-1,3-benzodioxole

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-ethoxy-5-nitro-1,3-benzodioxole

InChI

InChI=1S/C9H9NO5/c1-2-13-9-14-7-4-3-6(10(11)12)5-8(7)15-9/h3-5,9H,2H2,1H3

InChI Key

GLMKKKBIDLCDGJ-UHFFFAOYSA-N

SMILES

CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC1OC2=C(O1)C=C(C=C2)[N+](=O)[O-]

synonyms

1,3-Benzodioxole,2-ethoxy-5-nitro-(9CI)

Origin of Product

United States

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